

# Characterization and validation of methyl piperazine-1-carboxylate hydrochloride reference standards

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## Compound of Interest

Compound Name: *Methyl piperazine-1-carboxylate hydrochloride*

Cat. No.: *B1319477*

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## A Comparative Guide to the Characterization and Validation of Piperazine-Based Reference Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and identity of reference standards are paramount. These standards serve as the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are qualified and quantified. This guide provides a comprehensive comparison of the characterization and validation of two piperazine-based compounds as reference standards: **Methyl Piperazine-1-Carboxylate Hydrochloride** and the established pharmacopoeial standard, 1-Methylpiperazine.

This document outlines key analytical methodologies, presents comparative data, and offers detailed experimental protocols to assist researchers and analytical scientists in the selection and application of appropriate reference standards for their work with piperazine-containing molecules.

## Performance Comparison of Reference Standards

The selection of a reference standard is a critical decision in the analytical workflow. The following tables provide a comparative summary of the key quality attributes for **Methyl Piperazine-1-Carboxylate Hydrochloride** and 1-Methylpiperazine British Pharmacopoeia (BP) Reference Standard. The data for **Methyl Piperazine-1-Carboxylate Hydrochloride** is representative of a well-characterized in-house primary standard, while the data for 1-Methylpiperazine reflects its status as a pharmacopoeial standard.

Table 1: Identity and Physicochemical Properties

Parameter	Methyl Piperazine-1-Carboxylate Hydrochloride	1-Methylpiperazine BP Reference Standard
Molecular Formula	C <sub>6</sub> H <sub>13</sub> ClN <sub>2</sub> O <sub>2</sub>	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub>
Molecular Weight	180.63 g/mol	100.16 g/mol
Appearance	White to off-white crystalline solid	Crystalline powder.
Solubility	Freely soluble in water and methanol	Soluble in water and ethanol
Melting Point	168-172 °C	Not specified

Table 2: Purity and Impurity Profile

Parameter	Methyl Piperazine-1-Carboxylate Hydrochloride	1-Methylpiperazine BP Reference Standard
Purity by qNMR	99.8% (w/w)	≥99.5% (as per BP monograph)
Purity by HPLC	≥99.7% (area %)	≥99.5% (area %)
Piperazine	≤0.10%	Not specified
Other Individual Impurities	≤0.05%	As per BP monograph
Total Impurities	≤0.20%	As per BP monograph
Water Content (Karl Fischer)	≤0.5%	Not specified
Residual Solvents (GC-HS)	Meets ICH <467> limits	Meets BP requirements
Sulphated Ash	≤0.1%	Not specified

## Experimental Protocols

Detailed and robust analytical methods are essential for the validation of a reference standard. The following sections provide comprehensive protocols for the key experiments cited in this guide.

### Identity Verification by <sup>1</sup>H-NMR Spectroscopy

Objective: To confirm the chemical structure of the reference standard.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

- **Sample Preparation:** Accurately weigh approximately 10 mg of the reference standard and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D<sub>2</sub>O) or Methanol-d<sub>4</sub>).
- **Acquisition:** Acquire the <sup>1</sup>H-NMR spectrum using standard acquisition parameters.

- **Data Processing:** Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
- **Interpretation:** Compare the chemical shifts, multiplicities, and integrations of the observed signals with the expected signals for the chemical structure.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

**Objective:** To determine the purity of the reference standard and to quantify any impurities.

**Instrumentation:** A gradient HPLC system with a UV detector.

**Chromatographic Conditions:**

- **Column:** C18, 4.6 mm x 150 mm, 3.5  $\mu$ m particle size.
- **Mobile Phase A:** 0.1% Trifluoroacetic acid in water.
- **Mobile Phase B:** 0.1% Trifluoroacetic acid in acetonitrile.
- **Gradient:**
  - 0-5 min: 5% B
  - 5-25 min: 5% to 95% B
  - 25-30 min: 95% B
  - 30.1-35 min: 5% B
- **Flow Rate:** 1.0 mL/min.
- **Column Temperature:** 30 °C.
- **Detection Wavelength:** 210 nm.
- **Injection Volume:** 10  $\mu$ L.

**Procedure:**

- **Standard Preparation:** Prepare a solution of the reference standard in the mobile phase A at a concentration of approximately 1.0 mg/mL.
- **Sample Analysis:** Inject the standard solution into the HPLC system.
- **Data Analysis:** Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks.

## Assay and Purity by Quantitative NMR (qNMR)

**Objective:** To provide an absolute quantification of the reference standard's purity.<sup>[1][2][3][4][5]</sup>

**Instrumentation:** 500 MHz (or higher) NMR Spectrometer with a calibrated pulse length.

**Procedure:**

- **Internal Standard Selection:** Choose a suitable, stable, and certified internal standard with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
- **Sample Preparation:** Accurately weigh the reference standard and the internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent.
- **Acquisition:** Acquire the <sup>1</sup>H-NMR spectrum using quantitative parameters, including a long relaxation delay (e.g., 5 x T<sub>1</sub> of the slowest relaxing proton).
- **Data Processing:** Process the spectrum with careful baseline and phase correction.
- **Calculation:** Calculate the purity of the analyte using the following formula:

$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{IS}} / I_{\text{IS}}) * (MW_{\text{analyte}} / MW_{\text{IS}}) * (m_{\text{IS}} / m_{\text{analyte}}) * P_{\text{IS}}$$

**Where:**

- I = Integral of the signal
- N = Number of protons for the integrated signal

- MW = Molecular weight
- m = mass
- P = Purity of the internal standard

## Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

Objective: To identify and quantify any residual solvents from the manufacturing process.

Instrumentation: A GC system with a headspace autosampler and a Flame Ionization Detector (FID).

GC Conditions:

- Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8  $\mu$ m film thickness.
- Carrier Gas: Helium.
- Oven Program: 40 °C for 20 min, then ramp to 240 °C at 10 °C/min, hold for 20 min.
- Injector Temperature: 250 °C.
- Detector Temperature: 250 °C.

Headspace Conditions:

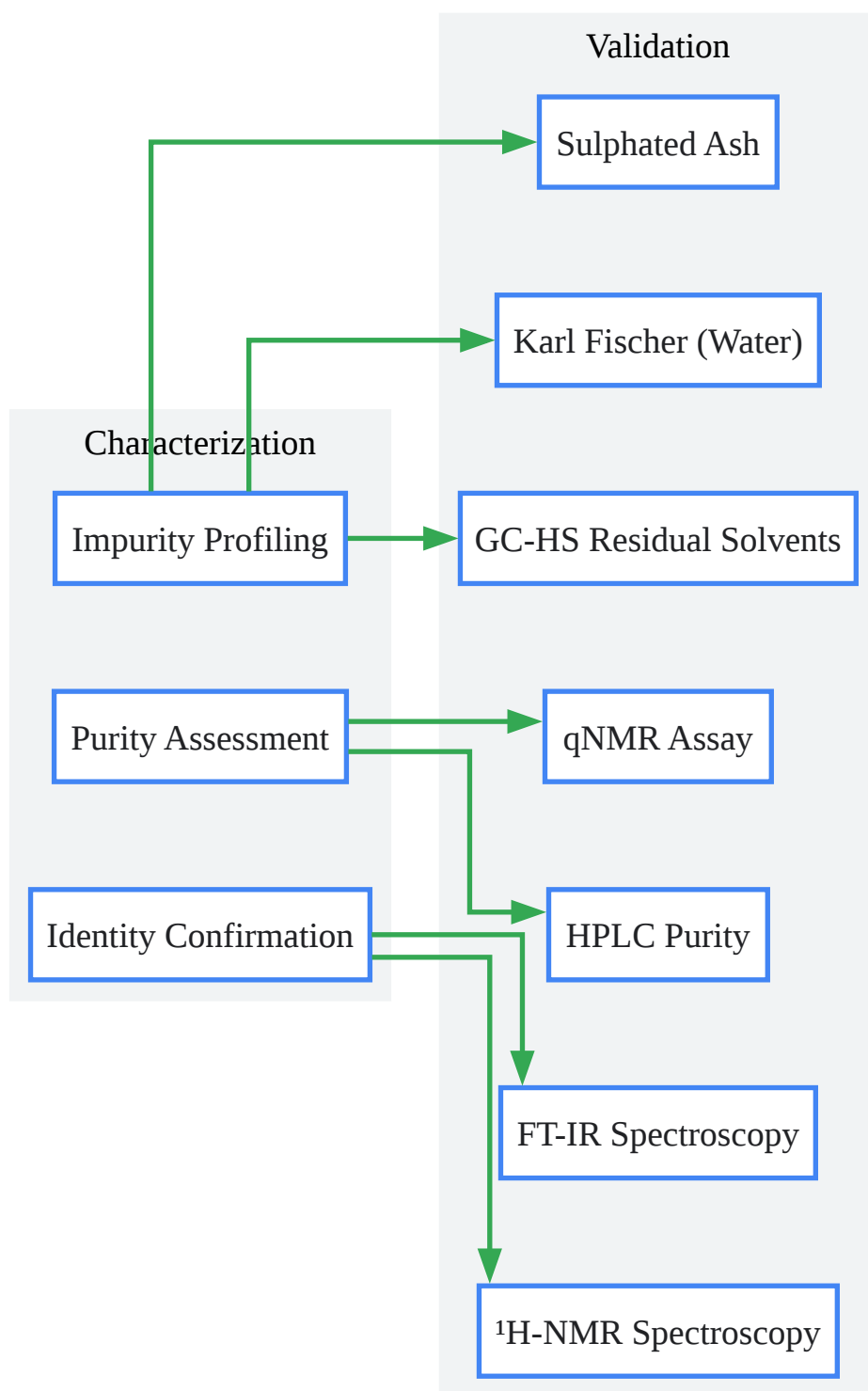
- Vial Equilibration Temperature: 80 °C.
- Vial Equilibration Time: 60 min.
- Transfer Line Temperature: 85 °C.
- Vial Pressurization: 10 psi.

Procedure:

- **Standard Preparation:** Prepare a standard solution containing the expected residual solvents at known concentrations in a suitable solvent (e.g., DMSO).
- **Sample Preparation:** Accurately weigh the reference standard into a headspace vial and add the diluent.
- **Analysis:** Analyze the standard and sample preparations using the GC-HS system.
- **Quantification:** Quantify the residual solvents in the sample by comparing the peak areas to those of the standard.

## Visualizing the Validation Workflow

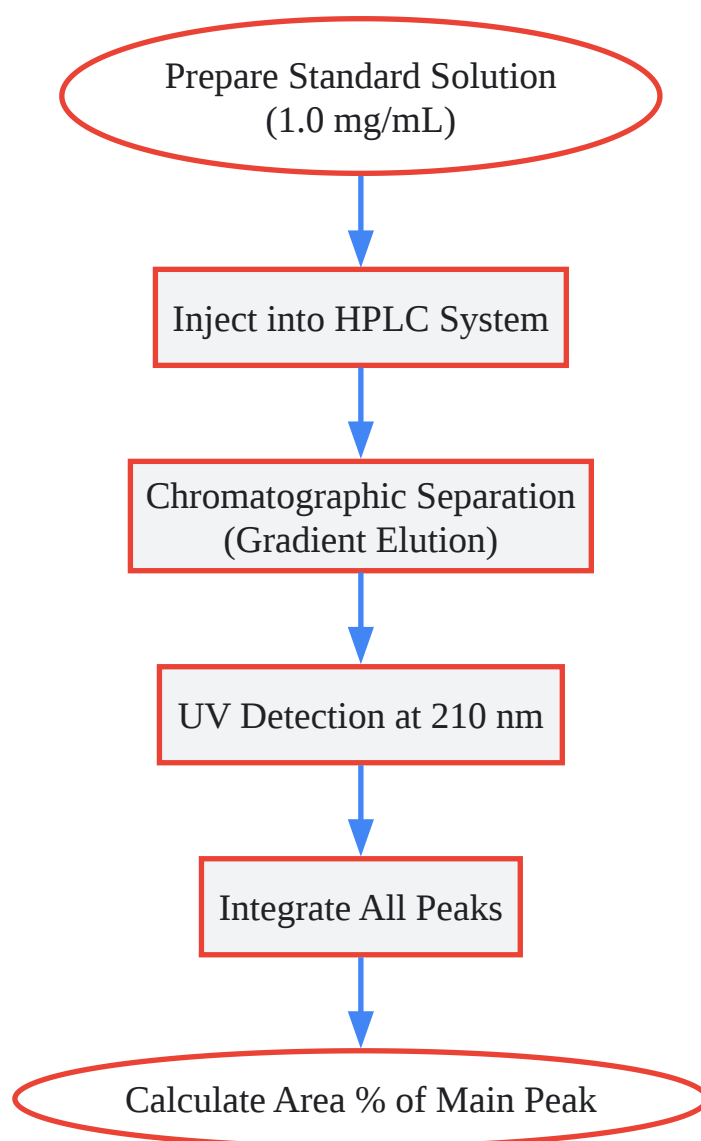
To provide a clear overview of the logical flow of the characterization and validation process, the following diagrams have been generated using Graphviz.



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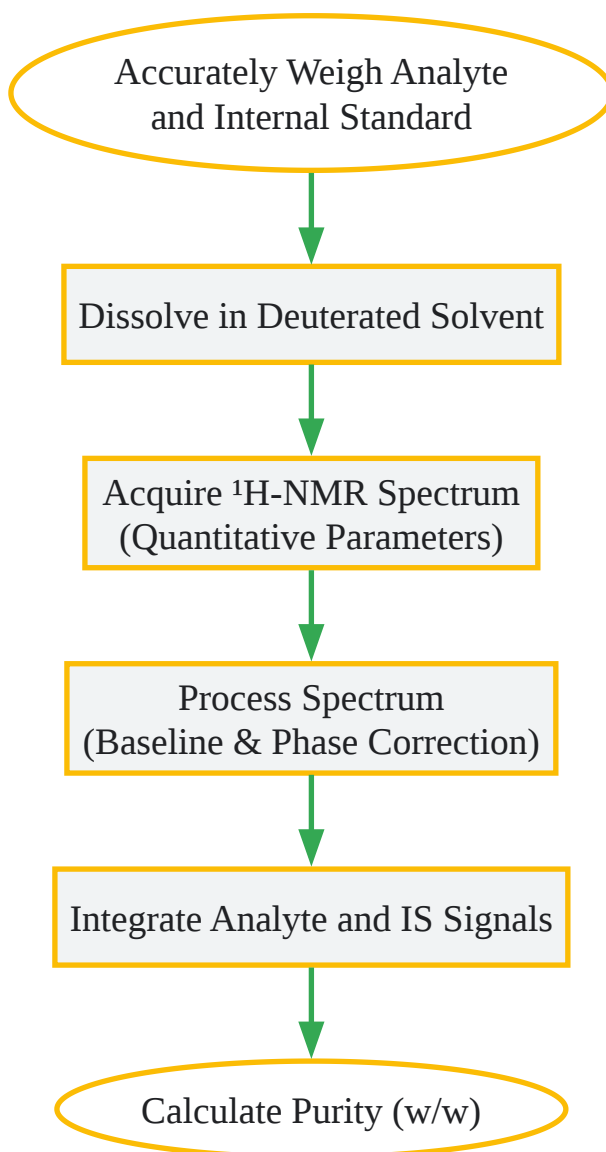
Caption: Logical workflow for reference standard characterization and validation.





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Caption: Experimental workflow for HPLC purity determination.



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Caption: Experimental workflow for qNMR assay.

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